molecular formula C4H8ClN3S B1353149 2-(2-Cyanoethyl)isothiourea monohydrochloride CAS No. 6634-40-8

2-(2-Cyanoethyl)isothiourea monohydrochloride

Cat. No. B1353149
Key on ui cas rn: 6634-40-8
M. Wt: 165.65 g/mol
InChI Key: AFNOMYJVKMTGPV-UHFFFAOYSA-N
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Patent
US09340491B2

Procedure details

The 3-chloropropanenitrile (4.32 g, 48.3 mmol) and thiourea (4.04 g, 53.1 mmol) are mixed in 40 ml of water. The mixture is heated to reflux for 3 to 4 hours. The reaction mixture is evaporated and 20 ml of ethanol is added and then evaporated as well. This is repeated three times. After that, 10 ml of methanol and 30 ml of acetone are added and the mixture is stirred for one hour. The crystalline material is filtered and the product is dried under high vacuum overnight to obtain S-(2-cyanoethyl)isothiourea hydrochloride.
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][C:4]#[N:5].[NH2:6][C:7]([NH2:9])=[S:8]>O>[ClH:1].[C:4]([CH2:3][CH2:2][S:8][C:7](=[NH:6])[NH2:9])#[N:5] |f:3.4|

Inputs

Step One
Name
Quantity
4.32 g
Type
reactant
Smiles
ClCCC#N
Name
Quantity
4.04 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 to 4 hours
Duration
3.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated
ADDITION
Type
ADDITION
Details
20 ml of ethanol is added
CUSTOM
Type
CUSTOM
Details
evaporated as well
ADDITION
Type
ADDITION
Details
After that, 10 ml of methanol and 30 ml of acetone are added
FILTRATION
Type
FILTRATION
Details
The crystalline material is filtered
CUSTOM
Type
CUSTOM
Details
the product is dried under high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.C(#N)CCSC(N)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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